1-Butyl-3-methylimidazolium chloride ([Bmim]Cl, CAS 79917-90-1) is a foundational, hydrophilic room-temperature ionic liquid (RTIL) widely procured as a primary solvent for biopolymer processing and as a high-purity precursor for the synthesis of advanced ionic liquids. As a crystalline solid at room temperature (melting point ~70–73 °C), it is typically handled as a melt or in co-solvent systems. Its robust hydrogen-bond basicity derived from the chloride anion enables the direct dissolution of up to 25 wt% of native cellulose without prior derivatization. For industrial and laboratory buyers, [Bmim]Cl offers a highly stable, non-volatile alternative to traditional volatile organic compounds (VOCs) and corrosive salt mixtures, serving as a critical platform chemical for biomass valorization, homogeneous derivatization, and anion metathesis workflows [1].
Substituting [Bmim]Cl with other ionic liquids or traditional solvent systems often compromises process stability and product integrity. While acetate-based ionic liquids like [Bmim]OAc offer high cellulose solubility at lower temperatures, they suffer from significantly lower thermal stability, making them prone to degradation during extended high-temperature processing. Conversely, traditional non-derivatizing solvent systems such as N,N-dimethylacetamide/lithium chloride (DMAc/LiCl) are volatile, toxic, and actively degrade high-molecular-weight cellulose chains during dissolution. Furthermore, attempting to bypass [Bmim]Cl by using crude, unpurified liquid precursors for metathesis introduces trace 1-methylimidazole impurities that irreversibly narrow the electrochemical window and cause discoloration in downstream ionic liquids. Procuring high-purity [Bmim]Cl ensures a stable, non-degrading processing environment and a reliable baseline for advanced material synthesis [1].
When selecting an ionic liquid for high-temperature biomass processing, thermal resilience is a primary procurement driver. Thermogravimetric analysis demonstrates that [Bmim]Cl exhibits an onset decomposition temperature (Tonset) of approximately 246 °C. In direct contrast, the widely used cellulose solvent 1-butyl-3-methylimidazolium acetate ([Bmim]OAc) demonstrates a significantly lower Tonset of approximately 179 °C. This provides [Bmim]Cl with a ~65 °C broader thermal operating window, preventing premature solvent degradation and exothermic decomposition during extended heating cycles [1].
| Evidence Dimension | Onset decomposition temperature (Tonset) |
| Target Compound Data | ~246 °C |
| Comparator Or Baseline | [Bmim]OAc (~179 °C) |
| Quantified Difference | ~65 °C higher thermal stability margin |
| Conditions | Thermogravimetric analysis (TGA) under inert atmosphere |
A wider thermal margin allows buyers to run high-temperature dissolution and reaction cycles safely without costly solvent loss or process contamination.
Traditional solvent systems used for cellulose dissolution, such as DMAc/LiCl, are known to induce severe polymer degradation, particularly in high-molar-mass samples. Comparative studies indicate that dissolving high-molecular-weight cellulose in DMAc/LiCl can reduce polymer chain lengths by up to 50%. In contrast, [Bmim]Cl effectively disrupts the robust hydrogen-bonding network of cellulose to achieve homogeneous dissolution while preserving the structural integrity and degree of polymerization (DP) of the biopolymer [1].
| Evidence Dimension | Cellulose chain length degradation during dissolution |
| Target Compound Data | Preserves degree of polymerization without significant cleavage |
| Comparator Or Baseline | DMAc/LiCl (Reduces chain lengths by up to 50% for high-molar-mass cellulose) |
| Quantified Difference | Up to 2x greater retention of polymer chain length |
| Conditions | Dissolution of high-molecular-weight cellulose (e.g., α-cellulose) at elevated temperatures |
Preserving the polymer chain length is critical for manufacturers producing high-strength regenerated cellulose fibers, films, and advanced composites.
For the synthesis of hydrophobic or specialized ionic liquids (e.g., [Bmim]PF6, [Bmim]BF4), the purity of the starting halide salt is paramount. Because [Bmim]Cl is a solid at room temperature (mp ~70–73 °C), it can be rigorously purified via recrystallization from organic solvents (such as acetonitrile/ethyl acetate mixtures) to remove unreacted 1-methylimidazole and 1-chlorobutane. Liquid crude alkylation mixtures cannot be easily crystallized, often retaining trace amines that cause yellowing and severely narrow the electrochemical window of the final metathesized ionic liquid. High-purity crystalline [Bmim]Cl guarantees a >98-99% pure baseline, ensuring downstream product viability [1].
| Evidence Dimension | Achievable precursor purity and downstream optical/electrochemical quality |
| Target Compound Data | Solid [Bmim]Cl (Purifiable via crystallization to >99%, yielding colorless metathesis products) |
| Comparator Or Baseline | Liquid crude IL precursors (Retain trace amines, causing discoloration and reduced electrochemical windows) |
| Quantified Difference | Elimination of trace 1-methylimidazole via solid-state recrystallization |
| Conditions | Precursor preparation for anion exchange (metathesis) reactions |
Procuring high-purity crystalline [Bmim]Cl prevents batch failures and ensures optimal performance in downstream electrochemical and optical applications.
Directly leveraging its ability to dissolve cellulose without degrading the polymer chain length, [Bmim]Cl is the optimal solvent for spinning high-strength cellulose fibers and casting robust biopolymer films. Its ability to retain the degree of polymerization ensures superior mechanical properties compared to materials processed in DMAc/LiCl [1].
Utilizing its high-purity crystalline nature, [Bmim]Cl serves as the foundational starting material for anion metathesis to produce specialized electrolytes like [Bmim]PF6 and [Bmim]BF4. The ability to recrystallize [Bmim]Cl guarantees the absence of trace amines, which is critical for maintaining wide electrochemical windows in energy storage applications [2].
Benefiting from its high thermal stability margin (>240 °C), [Bmim]Cl provides a stable, non-degrading reaction medium for the high-temperature esterification, etherification, and tritylation of cellulose. It allows for complete dissolution and uniform functionalization without the risk of solvent breakdown seen with acetate-based ionic liquids [3].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard